[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate
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Overview
Description
[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate is a complex organic compound with a molecular weight of 451.4 g/mol This compound is characterized by its unique structure, which includes multiple functional groups such as acetamido, acetyloxy, and formylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Oxan-2-yl Core: The initial step involves the formation of the oxan-2-yl core through a cyclization reaction. This can be achieved using a suitable diol and an acid catalyst under reflux conditions.
Introduction of Acetamido and Acetyloxy Groups: The next step involves the introduction of acetamido and acetyloxy groups through acylation reactions. Acetic anhydride and acetamide are commonly used reagents for these transformations.
Attachment of the Formylphenoxy Group: The final step involves the attachment of the formylphenoxy group through an etherification reaction. This can be achieved using a formylphenol derivative and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
[5-Acetamido-3,4-dihydroxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate: Similar structure but with hydroxyl groups instead of acetyloxy groups.
[5-Acetamido-3,4-diacetyloxy-6-(2-hydroxyphenoxy)oxan-2-yl]methyl acetate: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
[5-Acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetamido and acetyloxy groups allows for diverse chemical transformations, while the formylphenoxy group provides additional sites for modification.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO10/c1-11(24)22-18-20(30-14(4)27)19(29-13(3)26)17(10-28-12(2)25)32-21(18)31-16-8-6-5-7-15(16)9-23/h5-9,17-21H,10H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUUVHXGXKCSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C=O)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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